1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
Description
This compound features a piperazine core substituted with a tetrazole ring (bearing a 4-chlorophenyl group) and a thiophene-2-sulfonyl moiety. The tetrazole group is known for its metabolic stability and hydrogen-bonding capacity, while the thiophene sulfonyl moiety introduces aromatic and electronic diversity. Such structural features are common in pharmaceuticals targeting receptors like 5-HT or adenosine .
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2S2/c17-13-3-5-14(6-4-13)23-15(18-19-20-23)12-21-7-9-22(10-8-21)27(24,25)16-2-1-11-26-16/h1-6,11H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSVLQOLKIHUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a piperazine ring substituted with a tetrazole moiety and a thiophenesulfonyl group. The presence of these functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 351.66 g/mol |
| CAS Number | 1351632-73-9 |
| Solubility | Soluble in organic solvents |
| Purity | Typically ≥ 95% |
The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes in the body. The tetrazole ring can form hydrogen bonds with target proteins, while the chlorophenyl group enhances hydrophobic interactions, increasing binding affinity. This interaction profile suggests potential modulation of neurotransmitter systems, particularly those involving serotonin (5-HT) receptors, which are known to influence mood and locomotor activity.
Pharmacological Effects
Research indicates that derivatives of piperazine compounds can exhibit a range of pharmacological effects:
- Antidepressant Activity : Studies have shown that similar piperazine derivatives can act as agonists at serotonin receptors, leading to alterations in locomotor activity in animal models . This suggests potential applications in treating depression or anxiety disorders.
- Antimicrobial Properties : The compound's structural components may contribute to its efficacy against various pathogens. For instance, piperazine derivatives have been explored for antifungal activities against species like Alternaria solani .
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Study 1: Antidepressant-Like Effects
In a study investigating the effects of piperazine derivatives on locomotor activity in rats, it was found that compounds similar to our target compound significantly reduced spontaneous movement. This effect was attributed to the stimulation of 5-HT receptors, highlighting the potential for developing treatments for mood disorders .
Study 2: Antimicrobial Activity
A series of experiments evaluated the antifungal activity of piperazine-containing compounds against various fungal strains. Results indicated that certain derivatives exhibited significant inhibition of mycelium growth at concentrations around 50 mg/ml, suggesting their potential utility as antifungal agents .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Tetrazole Modifications : The 4-chlorophenyl group on the tetrazole (target compound) enhances lipophilicity and stability compared to methoxy or fluorine analogues, which may improve blood-brain barrier penetration .
- Thermal Properties : Compounds with halogens (Cl, F) exhibit higher melting points, suggesting stronger crystal lattice interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
